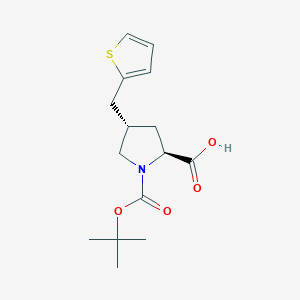
Tributyl(2-methoxyphenyl)stannane
Vue d'ensemble
Description
Tributyl(2-methoxyphenyl)stannane is an organotin compound with the molecular formula C₁₉H₃₄OSn. It is a member of the stannane family, where tin is bonded to organic groups. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Stille coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(2-methoxyphenyl)stannane can be synthesized through the reaction of 2-bromoanisole with tributyltin chloride in the presence of magnesium turnings and tetrahydrofuran (THF). The reaction involves the formation of a Grignard reagent from 2-bromoanisole, which then reacts with tributyltin chloride to form the desired stannane .
-
Formation of Grignard Reagent
- 2-bromoanisole is reacted with magnesium turnings in THF to form the Grignard reagent.
- The reaction is initiated by adding a small amount of methyl iodide.
-
Reaction with Tributyltin Chloride
- The Grignard reagent is then reacted with tributyltin chloride.
- The reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(2-methoxyphenyl)stannane undergoes various types of chemical reactions, including:
-
Stille Coupling Reactions
- This compound is commonly used in Stille coupling reactions to form carbon-carbon bonds.
- It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives .
-
Radical Reactions
- This compound can participate in radical reactions due to the weak tin-carbon bond.
- It is used in radical cyclizations and reductions .
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane, and toluene are commonly used.
Major Products Formed
Biaryl Compounds: Formed through Stille coupling reactions.
Cyclized Products: Formed through radical cyclization reactions.
Applications De Recherche Scientifique
Tributyl(2-methoxyphenyl)stannane has several applications in scientific research:
-
Organic Synthesis
- Used in the synthesis of complex organic molecules through Stille coupling reactions .
- Employed in the formation of carbon-carbon bonds in natural product synthesis.
-
Medicinal Chemistry
- Investigated for its potential in drug discovery and development.
- Used in the synthesis of pharmaceutical intermediates .
-
Material Science
- Applied in the development of new materials with unique properties.
- Used in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of tributyl(2-methoxyphenyl)stannane in Stille coupling reactions involves the formation of a palladium complex with the stannane. This complex then undergoes transmetallation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions.
Tributyl(4-methoxyphenyl)stannane: Similar structure but with a different substitution pattern.
Uniqueness
Tributyl(2-methoxyphenyl)stannane is unique due to its specific substitution pattern, which imparts different reactivity and selectivity in chemical reactions. Its methoxy group can influence the electronic properties of the compound, making it suitable for specific applications in organic synthesis and material science .
Propriétés
IUPAC Name |
tributyl-(2-methoxyphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQUECDJCZFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371603 | |
| Record name | Tributyl(2-methoxyphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86487-17-4 | |
| Record name | Tributyl(2-methoxyphenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)













